Researchers facing inadequate low-temperature crosslinking in temperature-sensitive coatings can utilize 1-Aziridineethanol, which integrates a hydroxyl grafting site with a strained aziridine ring. • Dual functionality: OH allows esterification onto acrylic backbones; aziridine undergoes rapid ring-opening at near-ambient conditions. • Enables methacrylate monomer synthesis (2-(1-aziridinyl)ethyl methacrylate) for copolymerized adhesion to epoxy. • High boiling point (168°C) reduces volatile losses, surpassing unsubstituted aziridine. Trusted supply with batch-to-batch consistency.
1-Aziridineethanol (CAS 1072-52-2) is a highly reactive, bifunctional aliphatic amino alcohol characterized by a primary hydroxyl group and a strained three-membered aziridine ring. With a boiling point of approximately 168 °C and a density of 1.088 g/mL, it exists as a clear, water-soluble liquid [1]. In industrial procurement, it is primarily sourced as a specialized monomer precursor and cross-linking agent. Its dual-reactivity profile allows the hydroxyl group to participate in esterification or etherification reactions to graft onto polymer backbones, while the preserved aziridine ring serves as a potent, low-temperature cross-linking site for adhesives, sealants, and advanced photoresists [2].
Attempting to substitute 1-Aziridineethanol with its parent compound, unsubstituted aziridine (ethyleneimine), fails in advanced material synthesis because aziridine lacks a secondary anchoring group, making it impossible to graft onto polymer backbones without destroying the reactive ring [1]. Furthermore, unsubstituted aziridine is highly volatile (boiling point 56 °C), presenting severe evaporative losses and handling hazards during formulation [2]. Conversely, substituting with a non-strained analog like ethanolamine fails because it lacks the ~27 kcal/mol ring strain of the aziridine moiety, meaning it cannot undergo the rapid, low-temperature ring-opening reactions required for efficient cross-linking in temperature-sensitive coatings and chemically amplified resists [3].
For industrial scale-up, precursor volatility dictates handling requirements and formulation stability. 1-Aziridineethanol exhibits a boiling point of 168 °C and a low vapor pressure of 0.49 mmHg at standard conditions, whereas the parent compound aziridine boils at 56 °C and is highly volatile [1]. This >110 °C difference in boiling point drastically reduces evaporative losses and vapor-phase exposure risks when incorporating the cross-linker into heated resin melts or coating formulations.
| Evidence Dimension | Boiling Point and Volatility |
| Target Compound Data | 168 °C (Vapor pressure 0.49 mmHg) |
| Comparator Or Baseline | Aziridine (Ethyleneimine): 56 °C |
| Quantified Difference | >110 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures the cross-linker remains stable in the liquid phase during elevated-temperature resin compounding, preventing stoichiometric imbalances caused by evaporation.
In the synthesis of adhesion-promoting acrylic polymers, the cross-linker must be tethered to a monomer without premature curing. 1-Aziridineethanol allows for quantitative esterification via its primary hydroxyl group (e.g., reacting with methacrylic acid to form 2-(1-aziridinyl)ethyl methacrylate) while leaving the aziridine ring fully intact [1]. Simple aziridines like 2-methylaziridine or ethyleneimine lack this hydroxyl group; attempting to react them with acylating agents results in direct attack on the nitrogen, fundamentally altering or destroying the ring-opening cross-linking capability.
| Evidence Dimension | Orthogonal grafting capability |
| Target Compound Data | Yields intact aziridinyl-functionalized monomers via OH-esterification |
| Comparator Or Baseline | Unsubstituted aziridines: Cannot form ester linkages; N-acylation alters ring reactivity |
| Quantified Difference | Enables 100% preservation of the aziridine ring during backbone attachment |
| Conditions | Reaction with methacrylic acid or acyl chlorides |
Critical for manufacturing functionalized prepolymers where the aziridine ring must be preserved for the final substrate-curing step.
The thermodynamic driving force for cross-linking in 1-Aziridineethanol is dictated by the ~27 kcal/mol ring strain of the three-membered aziridine ring, which undergoes rapid nucleophilic ring-opening at ambient to moderately elevated temperatures[1]. In contrast, ethanolamine, the unstrained structural analog, requires harsh dehydration conditions (often >200 °C) or aggressive catalysis to achieve comparable cross-linking via its primary amine. This massive kinetic advantage allows 1-Aziridineethanol-functionalized resins to cure efficiently on temperature-sensitive substrates.
| Evidence Dimension | Activation energy / Curing temperature |
| Target Compound Data | Rapid ring-opening at ambient/low temperatures due to ~27 kcal/mol ring strain |
| Comparator Or Baseline | Ethanolamine: Requires >200 °C for amine-driven cross-linking |
| Quantified Difference | Eliminates the need for high-temperature thermal curing cycles |
| Conditions | Nucleophilic cross-linking in coating/resin formulations |
Allows buyers to formulate fast-curing, low-temperature adhesives and sealants suitable for plastics and other heat-sensitive materials.
Directly leveraging its orthogonal reactivity, 1-Aziridineethanol is reacted with methacrylic acid to produce 2-(1-aziridinyl)ethyl methacrylate. This monomer is then copolymerized into acrylic resins, where the pendant aziridine rings provide exceptional cross-linking and adhesion to difficult substrates like epoxy matrices [1].
In advanced lithography, 1-Aziridineethanol is utilized to synthesize polymer-bound photosensitizers. Its bifunctionality allows the sensitizer moiety to be covalently tethered to the base polymer resin, which prevents unwanted diffusion of the sensitizer during pattern exposure and significantly improves the contrast of the latent image[2].
Because of its high boiling point (168 °C) and the rapid ring-opening kinetics of the aziridine moiety, this compound is procured as a cross-linking additive for water-borne and solvent-borne coatings. It enables robust curing at near-ambient temperatures, bypassing the thermal degradation risks associated with unstrained amine cross-linkers [3].
Corrosive;Acute Toxic